molecular formula C13H24N2O B7508068 1-(Azepan-1-yl)-2-piperidin-1-ylethanone

1-(Azepan-1-yl)-2-piperidin-1-ylethanone

Cat. No.: B7508068
M. Wt: 224.34 g/mol
InChI Key: NOGQLDKFKQSFSU-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-piperidin-1-ylethanone is a bifunctional ketone containing a seven-membered azepane ring and a six-membered piperidine ring connected via an ethanone bridge. Its molecular formula is C₁₃H₂₂N₂O, with a molecular weight of 222.33 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its structural flexibility allows for diverse functionalization, making it a key scaffold in medicinal chemistry .

Properties

IUPAC Name

1-(azepan-1-yl)-2-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c16-13(12-14-8-4-3-5-9-14)15-10-6-1-2-7-11-15/h1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGQLDKFKQSFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Functional Group Modifications

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Structural Features Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-(Azepan-1-yl)-2-piperidin-1-ylethanone Azepane + piperidine via ethanone bridge C₁₃H₂₂N₂O 222.33 Intermediate for drug synthesis
1-(Azepan-1-yl)-2-diazoethanone (3c) Azepane + diazo group (N₂) at ethanone position C₈H₁₃N₃O 167.21 Catalyst-free C–H insertion reactions
2-(Azepan-1-yl)-1-(3-bromophenyl)ethan-1-ol (57) Azepane + bromophenyl + hydroxyl group (replaces ketone) C₁₃H₁₈BrNO 296.20 Olefin diamination precursor
1-(Azepan-1-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylethanone Azepane + sulfanylpyridazin-furan substituent C₁₆H₁₉N₃O₂S 317.40 Moderate water solubility (46 µg/mL)
1-(Piperidin-1-yl)ethanone Simplified analog (piperidine only) C₇H₁₃NO 127.19 Common by-product in diazo syntheses
1-(Azepan-1-yl)-2-hydroxy-ethanone Hydroxyl group replaces piperidine C₈H₁₅NO₂ 157.21 Fragment-based crystallographic screening

Physicochemical Properties

  • Solubility: Sulfur-containing analogs (e.g., 1-(azepan-1-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylethanone) exhibit moderate aqueous solubility (46 µg/mL at pH 7.4) , whereas hydroxylated derivatives (e.g., 1-(azepan-1-yl)-2-hydroxy-ethanone) are more polar and likely water-soluble .
  • Thermal Stability : Bromo and diazo derivatives (e.g., 3c) may decompose at lower temperatures due to reactive functional groups, unlike the stable parent compound .

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